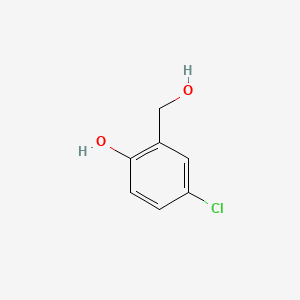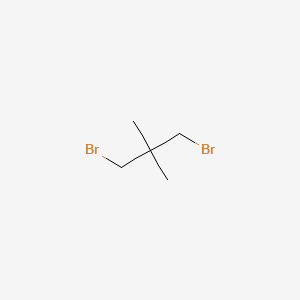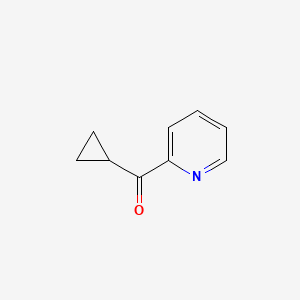
环丙基(2-吡啶基)甲酮
概述
描述
Cyclopropyl(2-pyridyl)methanone is an organic compound with the molecular formula C₉H₉NO. It is characterized by a cyclopropyl group attached to a pyridyl ring via a methanone linkage.
科学研究应用
Cyclopropyl(2-pyridyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of bioactive molecules, which can be studied for their biological activities.
Medicine: It is a precursor in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用机制
Target of Action
It is known that this compound is a useful reactant for the synthesis of dihydronaphthalenes and dihydroquinolines , which have various biological activities.
Mode of Action
It is suggested that the compound may function through a cyclopropane ring-opening reaction, assisted by an enzymatic nucleophile .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in diverse biological pathways .
Pharmacokinetics
It is known that the compound is a solid that is highly soluble in water and other polar solvents .
Result of Action
It is known that the compound is a useful reactant for the synthesis of dihydronaphthalenes and dihydroquinolines , which have various biological activities.
Action Environment
It is known that the compound is a solid that is highly soluble in water and other polar solvents , suggesting that its action may be influenced by the solvent environment.
生化分析
Biochemical Properties
Cyclopropyl(2-pyridyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of the compound. The cyclopropyl group in Cyclopropyl(2-pyridyl)methanone imparts resistance to oxidative metabolism, making it a stable compound in biochemical reactions . Additionally, it has been observed to interact with nucleosides and nucleotides, indicating its potential role in nucleic acid metabolism .
Cellular Effects
Cyclopropyl(2-pyridyl)methanone influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells . These effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
The molecular mechanism of action of Cyclopropyl(2-pyridyl)methanone involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of oxidative metabolism . Additionally, Cyclopropyl(2-pyridyl)methanone can influence gene expression by binding to transcription factors and altering their activity . These molecular interactions underpin the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropyl(2-pyridyl)methanone have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that Cyclopropyl(2-pyridyl)methanone can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential in long-term biochemical applications.
Dosage Effects in Animal Models
The effects of Cyclopropyl(2-pyridyl)methanone vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular functions without causing significant toxicity . At higher doses, Cyclopropyl(2-pyridyl)methanone can exhibit toxic effects, including adverse impacts on liver function and cellular viability . These dosage-dependent effects are important for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
Cyclopropyl(2-pyridyl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its oxidative metabolism . The compound’s cyclopropyl group imparts resistance to oxidative metabolism, resulting in its stability and prolonged activity in biochemical reactions . Additionally, Cyclopropyl(2-pyridyl)methanone can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, Cyclopropyl(2-pyridyl)methanone is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, which allows it to accumulate in lipid-rich cellular compartments. This property facilitates its interaction with membrane-bound enzymes and receptors, thereby modulating cellular functions.
Subcellular Localization
Cyclopropyl(2-pyridyl)methanone exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with metabolic enzymes and modulates their activity . This subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropyl(2-pyridyl)methanone can be synthesized through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method utilizes water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly process . Another method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of Cyclopropyl(2-pyridyl)methanone typically involves large-scale application of the aforementioned synthetic routes. The copper-catalyzed oxidation method is particularly favored due to its efficiency and lower environmental impact .
化学反应分析
Types of Reactions: Cyclopropyl(2-pyridyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis with water as the oxygen source.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water under mild conditions.
Substitution: Palladium catalysts in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Pyridin-2-yl-methanones.
Substitution: Various substituted aromatic compounds depending on the reactants used.
相似化合物的比较
Cyclopropyl(2-pyridyl)methanone can be compared with other similar compounds such as:
Pyridin-2-yl-methanone: Shares the pyridyl-methanone structure but lacks the cyclopropyl group.
Cyclopropyl(2-thiazolyl)methanone: Similar structure but with a thiazole ring instead of a pyridine ring.
Uniqueness: The presence of the cyclopropyl group in Cyclopropyl(2-pyridyl)methanone imparts unique steric and electronic properties, making it distinct from other similar compounds.
属性
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSSXPFERULBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341861 | |
| Record name | Cyclopropyl(2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57276-28-5 | |
| Record name | Cyclopropyl(2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropanecarbonylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

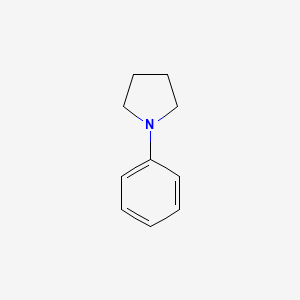
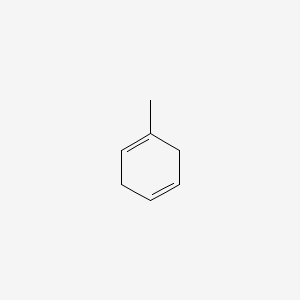

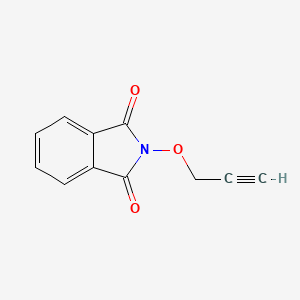
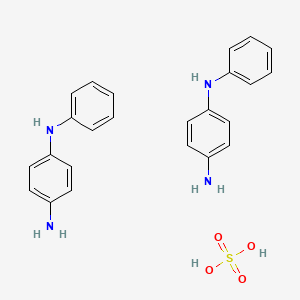


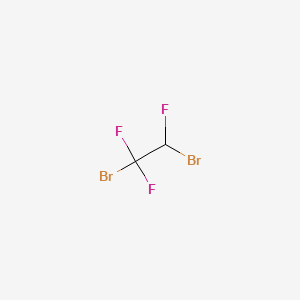

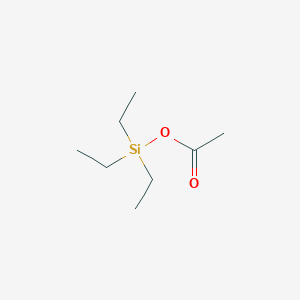
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
